2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol
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Overview
Description
2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with methyl groups at positions 2 and 3, and hydroxyl groups at positions 5 and 7. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Tetrahydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol has several scientific research applications:
Chemistry: Used as a scaffold for designing biologically active compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to the presence of hydroxyl groups at positions 5 and 7, which impart distinct chemical reactivity and biological activity compared to its analogs . The hydroxyl groups enhance its potential as a hydrogen bond donor, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
7-hydroxy-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-4-5(2)10-11-7(13)3-6(12)9-8(4)11/h3,13H,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMRUEOSPLYLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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